Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Overview
Description
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O3 . It has a molecular weight of 244.25 . This compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a reaction in dichloromethane at 0 - 20℃ under an inert atmosphere . The reaction involves the use of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate . The mixture is stirred at room temperature, and a yellow solid precipitates after 15 minutes . The mixture is stirred for 24 hours and then filtered . The solid is washed with dichloromethane and dried under vacuum for 12 hours at 40C to afford the desired product .Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis : Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is involved in various synthesis reactions. For instance, it is used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation (Zhu, Lan, & Kwon, 2003). This process highlights its role in creating complex organic compounds.
Polymer Science : It serves as a precursor in polymer science. A study described the preparation of novel thermally stable poly(ether imide ester)s from a compound related to this compound, showcasing its utility in advanced materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Medicinal Chemistry and Biological Applications
Cell Growth Inhibition : this compound derivatives have been evaluated for their tumor cell growth inhibition properties. One study synthesized variants of this compound and tested their efficacy on human tumor cell lines, indicating its potential in cancer research (Queiroz et al., 2011).
Antimicrobial Agents : Derivatives of this compound have been synthesized for potential use as antimicrobial agents. Research on chiral linear and macrocyclic bridged pyridines, starting from related compounds, aimed to explore their antimicrobial properties (Al-Salahi, Al-Omar, & Amr, 2010).
Material Science and Engineering
- Fluorescent Materials : In material science, related compounds have been used to synthesize fluorescent polyimides containing pyridine moieties, indicating its potential in creating novel, functional materials with specific optical properties (Huang et al., 2012).
Safety and Hazards
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is classified as a hazardous substance . It has the signal word 'Warning’ . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOOBDGFHXDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-59-5 | |
Record name | methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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